2-pyridin-3-yl-1H-indole-3-carbonitrile

Catalog No.
S8974868
CAS No.
M.F
C14H9N3
M. Wt
219.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-pyridin-3-yl-1H-indole-3-carbonitrile

Product Name

2-pyridin-3-yl-1H-indole-3-carbonitrile

IUPAC Name

2-pyridin-3-yl-1H-indole-3-carbonitrile

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C14H9N3/c15-8-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-16-9-10/h1-7,9,17H

InChI Key

DSPUSSUXDINQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C#N

2-Pyridin-3-yl-1H-indole-3-carbonitrile is a highly specialized heterocyclic building block utilized primarily in the discovery and synthesis of selective aldosterone synthase (CYP11B2) inhibitors. Structurally, it features an indole core substituted with a pyridine ring at the 2-position and a critical carbonitrile (cyano) group at the 3-position. In foundational medicinal chemistry, this compound serves as the direct cyclized precursor (often denoted as Compound 14) to potent, cortisol-sparing antihypertensive candidates [1]. By providing the pre-formed 3-cyano-2-heteroaryl indole architecture, it allows synthetic chemists to bypass harsh, low-yielding cyclization steps and directly access late-stage divergent N-alkylation and halogenation workflows for structure-activity relationship (SAR) optimization [1].

Research Fit

Kinase inhibitor pharmacophore development
Versatile substitution points for SAR exploration
Multi-enzyme inhibition study context

Substituting 2-pyridin-3-yl-1H-indole-3-carbonitrile with its 3-unsubstituted analog (2-pyridin-3-yl-1H-indole) fundamentally compromises the pharmacological profile of downstream derivatives. The 3-unsubstituted indoles suffer from severe off-target aromatase (CYP19) inhibition and poor microsomal stability [1]. The introduction of the 3-carbonitrile group is an absolute requirement to dial out aromatase activity and enhance CYP11B1/CYP11B2 selectivity. Furthermore, attempting to procure the acyclic precursor, N-(2-cyanomethyl-phenyl)-nicotinamide, shifts the burden of the Madelung cyclization—which requires strong bases (NaH) and high temperatures (130 °C)—onto the purchasing laboratory, introducing unnecessary yield variations and scalability bottlenecks [2].

Substitution Risk

Halogen substitution at C-7 may drastically shift kinase inhibition profile; unmodified scaffold cannot substitute for halogenated analog activity.
Replacement of the 3-carbonitrile group can alter target potency by orders of magnitude; generic indole analogs are not interchangeable.
Minor substitution changes redirect multi-target selectivity; even closely related analogs may engage different kinases.

Elimination of Off-Target Aromatase (CYP19) Activity via 3-Cyano Substitution

The presence of the 3-carbonitrile group on the 2-(pyridin-3-yl)indole core is the primary driver for eliminating unwanted aromatase (CYP19) inhibition. In comparative SAR studies, downstream derivatives lacking the 3-cyano group (e.g., 1-methyl-2-pyridin-3-yl-1H-indole) exhibited a massive 94% inhibition of aromatase at 10 μM. In stark contrast, the corresponding 3-cyano derivative (derived directly from 2-pyridin-3-yl-1H-indole-3-carbonitrile) reduced aromatase inhibition to merely 4% at 10 μM [1].

Evidence DimensionAromatase (CYP19) Inhibition at 10 μM
Target Compound Data4% inhibition (for the N-methylated 3-cyano derivative)
Comparator Or Baseline94% inhibition (for the 3-unsubstituted N-methylated baseline)
Quantified Difference90% absolute reduction in off-target aromatase inhibition
ConditionsIn vitro biochemical assay at 10 μM inhibitor concentration

Procuring the 3-cyano scaffold is mandatory for developing CYP11B2 inhibitors that do not cause endocrine disruption via aromatase blockade.

CYP11B2 Inhibition
Cross-study comparable
IC50 2.5 nM
Ref. inhibitors <3 nM
Reported CYP11B2 inhibition endpoint context
Comparable to fadrozole/LCI699 in cellular assay

Enhancement of CYP11B1/CYP11B2 Selectivity

Beyond aromatase mitigation, the 3-carbonitrile scaffold significantly improves the selectivity window between aldosterone synthase (CYP11B2) and the closely related cortisol-producing enzyme 11β-hydroxylase (CYP11B1). While early 3-unsubstituted indole leads provided a baseline CYP11B1/B2 selectivity ratio of 140, incorporation of the 3-cyano group (accessed via 2-pyridin-3-yl-1H-indole-3-carbonitrile) expanded this selectivity ratio to 210 [1]. This structural feature is critical for achieving the 'cortisol-sparing' profile required for clinical viability.

Evidence DimensionCYP11B1 / CYP11B2 Selectivity Ratio
Target Compound Data210 (for the 3-cyano derivative)
Comparator Or Baseline140 (for the 3-unsubstituted derivative)
Quantified Difference1.5-fold improvement in selectivity against CYP11B1
ConditionsIn vitro recombinant human CYP11B1 and CYP11B2 assays

This selectivity enhancement ensures downstream compounds inhibit aldosterone production without blunting essential cortisol secretion.

IDO1 Inhibition
Data to verify
IC50 13 nM
Supports IDO1 pathway research context
Class-level inference from cellular assay

Bypassing Harsh Madelung Cyclization Conditions

From a process chemistry perspective, synthesizing the 2-pyridin-3-yl-1H-indole-3-carbonitrile core from its acyclic precursor, N-(2-cyanomethyl-phenyl)-nicotinamide, requires a demanding Madelung cyclization. This reaction necessitates the use of 60% sodium hydride (NaH) in mineral oil at 130 °C for 18 hours [1]. Procuring the pre-cyclized 2-pyridin-3-yl-1H-indole-3-carbonitrile eliminates this hazardous, energy-intensive step, allowing direct progression to N-alkylation (e.g., using iodomethane and NaH at ambient temperature for 1 hour) or electrophilic aromatic substitution [1].

Evidence DimensionReaction Conditions for Core Assembly
Target Compound DataPre-cyclized scaffold ready for ambient-temperature N-alkylation
Comparator Or BaselineAcyclic precursor requiring NaH at 130 °C for 18 hours
Quantified DifferenceElimination of a high-temperature (130 °C) strong-base cyclization step
ConditionsLaboratory-scale synthesis of 3-cyano-indole intermediates

Procuring the pre-cyclized compound streamlines synthetic workflows, improves safety, and accelerates the generation of derivative libraries.

PI3Kδ Pathway Inhibition
Data to verify
IC50 374 nM
Electrochemiluminescence, Ri-1 cells
Supports cellular PI3K/AKT assay context
Class-level inference, cellular phosphorylation endpoint

Improvement in Microsomal Stability

The 3-cyano substitution provided by this scaffold also imparts a distinct metabolic advantage. In pharmacokinetic evaluations, the 3-unsubstituted indole core demonstrated rapid clearance with a rat liver microsome (LM) half-life of only 11 minutes. The integration of the 3-carbonitrile group extended the microsomal half-life to 36 minutes [1]. This stabilization of the indole core against oxidative metabolism is a key reason why the 3-cyano scaffold was selected for the development of advanced clinical candidates.

Evidence DimensionRat Liver Microsome (LM) Half-Life (t1/2)
Target Compound Data36 minutes (for the 3-cyano derivative)
Comparator Or Baseline11 minutes (for the 3-unsubstituted derivative)
Quantified Difference>3-fold increase in metabolic half-life
ConditionsIn vitro rat liver microsome stability assay

The 3-cyano scaffold is essential for researchers aiming to develop compounds with viable in vivo pharmacokinetic profiles.

Synthesis of Cortisol-Sparing Aldosterone Synthase Inhibitors

As the direct precursor to advanced CYP11B2 inhibitors, this compound is ideal for medicinal chemistry programs targeting resistant hypertension and congestive heart failure, where avoiding CYP11B1 (cortisol) and CYP19 (aromatase) off-target effects is paramount [1].

Divergent N-Alkylation SAR Studies

Because the indole nitrogen remains unsubstituted, this building block is perfectly suited for library generation via divergent N-alkylation or N-arylation, allowing researchers to rapidly explore the chemical space around the indole nitrogen without performing de novo cyclizations [2].

Regioselective Halogenation and Cross-Coupling Workflows

The pre-formed 3-cyano-indole core can be subjected to regioselective halogenation (e.g., using N-chlorosuccinimide to yield the 6-chloro derivative), setting the stage for subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions in advanced material or pharmaceutical synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP11B2 Inhibitor Lead Optimization
Low-nanomolar CYP11B2 scaffold
Cellular aldosterone reduction assays
Kinase Signaling & Immune Checkpoint Research
Dual PI3Kδ/IDO1 inhibition profile
PI3K/AKT and kynurenine pathway co-inhibition assays
Indole-3-Carbonitrile SAR Exploration
Defined 2-pyridin-3-yl substitution pattern
DYRK1A and related kinase target SAR

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.079647300 g/mol

Monoisotopic Mass

219.079647300 g/mol

Heavy Atom Count

17

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